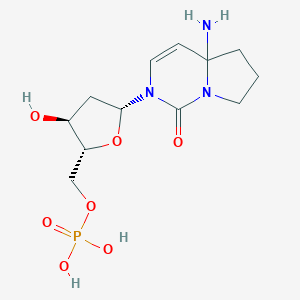
3,N(4)-Propanodeoxycytidine 5'-monophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pdcyt-P is a phosphorus-containing compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its ability to participate in a variety of chemical reactions, making it a valuable tool in both academic research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pdcyt-P typically involves the use of halogenophosphines and organometallic reagents. One common method is the palladium-catalyzed C–P coupling reaction, which involves the reaction of enantiopure tert-butylmethylphosphine-boranes with aryl and heteroaryl halides using Pd(OAc)2/dppf as a catalyst . This method is efficient and can produce high yields of Pdcyt-P with high enantiomeric excess.
Industrial Production Methods
In industrial settings, the production of Pdcyt-P often involves large-scale reactions using similar catalytic processes. The use of microwave irradiation has been shown to reduce reaction times significantly while maintaining high yields and enantiomeric purity . This makes the process more efficient and cost-effective for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Pdcyt-P undergoes a variety of chemical reactions, including:
Oxidation: Pdcyt-P can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert Pdcyt-P to its corresponding phosphine.
Substitution: Pdcyt-P can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in reactions with Pdcyt-P include:
Oxidizing agents: Such as hydrogen peroxide or oxygen.
Reducing agents: Such as lithium aluminum hydride.
Catalysts: Palladium-based catalysts are commonly used in C–P coupling reactions.
Major Products
The major products formed from reactions involving Pdcyt-P depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield phosphine oxides, while reduction reactions yield phosphines.
Aplicaciones Científicas De Investigación
Pdcyt-P has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Pdcyt-P involves its ability to form phosphorus-centered radicals, which can participate in a variety of chemical reactions. These radicals are generated through the homolytic cleavage of P–H bonds and can add to unsaturated compounds to form C–P bonds . The specific molecular targets and pathways involved depend on the particular application and reaction conditions.
Comparación Con Compuestos Similares
Pdcyt-P can be compared to other phosphorus-containing compounds such as:
Phosphine oxides: Similar in their ability to participate in oxidation reactions.
Phosphonates: Share similar reactivity in substitution reactions.
Phosphines: Similar in their use as ligands in catalysis.
What sets Pdcyt-P apart is its high enantiomeric purity and efficiency in catalytic reactions, particularly those involving palladium catalysts . This makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
121730-59-4 |
|---|---|
Fórmula molecular |
C12H20N3O7P |
Peso molecular |
349.28 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-(4a-amino-1-oxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidin-2-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H20N3O7P/c13-12-2-1-4-15(12)11(17)14(5-3-12)10-6-8(16)9(22-10)7-21-23(18,19)20/h3,5,8-10,16H,1-2,4,6-7,13H2,(H2,18,19,20)/t8-,9+,10+,12?/m0/s1 |
Clave InChI |
JQERILIWSYYMHJ-BCGUWXCSSA-N |
SMILES |
C1CC2(C=CN(C(=O)N2C1)C3CC(C(O3)COP(=O)(O)O)O)N |
SMILES isomérico |
C1CC2(C=CN(C(=O)N2C1)[C@H]3C[C@@H]([C@H](O3)COP(=O)(O)O)O)N |
SMILES canónico |
C1CC2(C=CN(C(=O)N2C1)C3CC(C(O3)COP(=O)(O)O)O)N |
Sinónimos |
3,N(4)-propanodeoxycytidine 5'-monophosphate PDCYT-P |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















